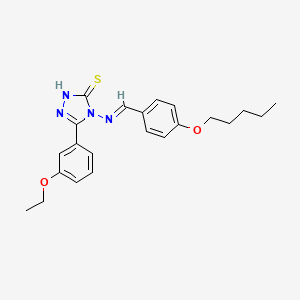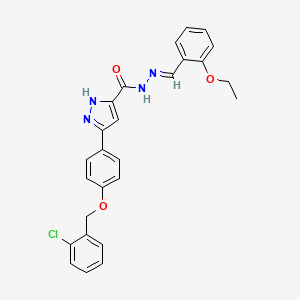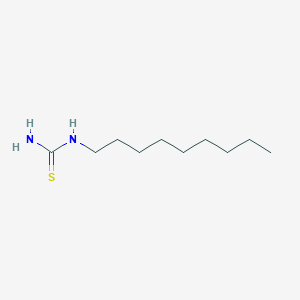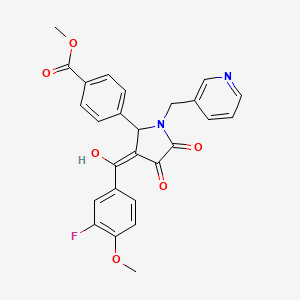![molecular formula C22H18N4S B12007447 4-{[(E)-biphenyl-4-ylmethylidene]amino}-5-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12007447.png)
4-{[(E)-biphenyl-4-ylmethylidene]amino}-5-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound, often referred to as m-MTDATA , is a starburst π-conjugated molecule. Its chemical formula is C₅₇H₄₈N₄ . m-MTDATA is widely used in optoelectronic devices due to its excellent electron-donor characteristics . Now, let’s explore its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparisons with similar compounds.
Métodos De Preparación
Synthetic Routes:: m-MTDATA can be synthesized using various methods. One common approach involves the reaction of triphenylamine (TPA) building blocks. The specific synthetic route may vary, but it typically includes the condensation of N-phenyl-3-methylbenzenamine with biphenyl-4-carbaldehyde. The resulting compound undergoes cyclization to form m-MTDATA.
Reaction Conditions:: The reaction conditions for m-MTDATA synthesis depend on the specific protocol used. Solvents, temperatures, and catalysts play crucial roles in achieving high yields.
Industrial Production:: While industrial-scale production details are proprietary, laboratories and manufacturers optimize the synthesis for large-scale production to meet commercial demands.
Análisis De Reacciones Químicas
Reaction Types:: m-MTDATA can participate in various chemical reactions, including oxidation, reduction, and substitution. Its π-conjugated system allows for diverse reactivity.
Common Reagents and Conditions::Oxidation: Oxidizing agents like peroxides or metal oxides.
Reduction: Reducing agents such as hydrides (e.g., LiAlH₄).
Substitution: Halogens (e.g., Cl₂, Br₂) or nucleophiles (e.g., amines).
Major Products:: The specific products depend on the reaction type. For example:
- Oxidation: Formation of imine or amine oxide derivatives.
- Reduction: Generation of amine or hydrazine derivatives.
- Substitution: Replacement of hydrogen atoms with halogens or other groups.
Aplicaciones Científicas De Investigación
m-MTDATA finds applications in various fields:
Organic Electronics: Used as a hole transport material in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Sensors: Its electron-donating properties make it suitable for chemical sensors.
Photovoltaics: Enhances charge transport in solar cells.
Mecanismo De Acción
m-MTDATA’s effects stem from its electron-donating ability. It facilitates charge transport, improving device performance. Molecular targets and pathways depend on the specific application (e.g., OLEDs, sensors).
Comparación Con Compuestos Similares
While m-MTDATA is unique due to its starburst structure, similar compounds include:
Triphenylamine (TPA): The parent compound from which m-MTDATA is derived.
Other π-Conjugated Materials: Such as carbazoles, fluorenes, and phenothiazines.
Propiedades
Fórmula molecular |
C22H18N4S |
|---|---|
Peso molecular |
370.5 g/mol |
Nombre IUPAC |
3-(4-methylphenyl)-4-[(E)-(4-phenylphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C22H18N4S/c1-16-7-11-20(12-8-16)21-24-25-22(27)26(21)23-15-17-9-13-19(14-10-17)18-5-3-2-4-6-18/h2-15H,1H3,(H,25,27)/b23-15+ |
Clave InChI |
SNGFOGOQMDVBJC-HZHRSRAPSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)C4=CC=CC=C4 |
SMILES canónico |
CC1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC=C(C=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide](/img/structure/B12007364.png)
![1',3'-Dihydrospiro[1,3-dioxolane-2,2'-indene]](/img/structure/B12007370.png)

![4-{[(E)-9-anthrylmethylidene]amino}-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12007397.png)







![N-Methyl-N-[(methylsulfanyl)carbonothioyl]glycine](/img/structure/B12007444.png)
![N-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]glycine](/img/structure/B12007458.png)
![Hydrazinecarboxamide, 2-[[3-(phenylmethoxy)phenyl]methylene]-](/img/structure/B12007459.png)
